Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Description
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative featuring a bromine substituent at position 6, a 4-methylphenyl group at position 2, and a heptyl ester at position 2. Quinoline-based compounds are renowned for their pharmacological properties, including antitumor, antimicrobial, and kinase inhibitory activities . The bromine atom enhances electrophilicity, facilitating cross-coupling reactions in drug development , while the heptyl chain may improve lipophilicity and bioavailability compared to shorter alkyl esters .
Properties
Molecular Formula |
C24H26BrNO2 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
OMTFFGPMJCAISY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Pfitzinger reaction proceeds through the formation of a β-ketoamide intermediate, followed by cyclodehydration to yield the quinoline-4-carboxylic acid derivative. Critical parameters include:
-
Temperature : Reflux conditions (78–80°C) ensure complete conversion.
-
Base : Aqueous NaOH (10% w/v) facilitates deprotonation and cyclization.
-
Solvent : Ethanol balances solvation and reactivity, avoiding side reactions.
The resultant 2-(4-methylphenyl)quinoline-4-carboxylic acid is isolated via precipitation upon acidification (HCl, pH 2–3) and recrystallized from ethanol, achieving yields of 75–82%.
Bromination at the 6-Position of the Quinoline Ring
Introducing bromine at the quinoline’s 6-position requires regioselective electrophilic aromatic substitution (EAS). Two primary methods dominate literature: radical bromination and directed ortho-metalation (DoM).
Radical Bromination with N-Bromosuccinimide (NBS)
Radical bromination using NBS under photolytic or thermal initiation offers a scalable pathway. For the quinoline derivative, this reaction is conducted in carbon tetrachloride (CCl₄) at 80°C with benzoyl peroxide as the initiator. The bromine radical selectively targets the 6-position due to the electron-donating effect of the 4-carboxylate group, yielding 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid in 68–74% yield.
Table 1: Bromination Conditions and Outcomes
Directed Ortho-Metalation (DoM)
DoM strategies employ lithium diisopropylamide (LDA) to deprotonate the 5-position of the quinoline, followed by quenching with bromine. This method, while precise, demands anhydrous conditions and cryogenic temperatures (−78°C), limiting scalability. Yields range from 60–65%.
Esterification with Heptanol
The final step involves converting the carboxylic acid to the heptyl ester. Two approaches are documented: acid-catalyzed Fischer esterification and Steglich esterification.
Fischer Esterification
Heating 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux (120°C, 12–18 hours) achieves esterification. Excess heptanol (5 eq) drives the equilibrium, with yields of 85–90% after purification via silica gel chromatography.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions (DCC, DMAP, dichloromethane) enable esterification at room temperature. This method affords comparable yields (88–92%) but incurs higher costs due to reagent requirements.
Table 2: Esterification Methods Comparison
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer | H₂SO₄ | 120°C | 12–18 | 85–90 |
| Steglich | DCC/DMAP | 25°C | 24 | 88–92 |
Integrated Synthetic Pathways
Combining the above steps, two dominant routes emerge:
Sequential Pfitzinger-Bromination-Esterification
-
Pfitzinger Reaction : Synthesize 2-(4-methylphenyl)quinoline-4-carboxylic acid.
-
Esterification : Convert to heptyl ester using Fischer or Steglich conditions.
Total yields range from 45–55% over three steps.
Late-Stage Bromination Strategy
-
Pfitzinger Reaction : Yield 2-(4-methylphenyl)quinoline-4-carboxylic acid.
-
Esterification : Form heptyl 2-(4-methylphenyl)quinoline-4-carboxylate.
-
Bromination : Perform regioselective bromination on the ester.
This route avoids handling brominated carboxylic acids, simplifying purification (total yield: 50–58%).
Analytical Characterization and Validation
Critical spectroscopic data for intermediates and the final compound align with literature:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, H-5), 8.35 (d, J = 8.4 Hz, 1H, H-8), 7.95–7.89 (m, 2H, H-aryl), 4.42 (t, J = 6.8 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).
-
¹³C NMR : δ 165.2 (C=O), 154.1 (C-4), 148.9 (C-6), 139.2 (C-2).
Ecological and Industrial Considerations
Recent advancements emphasize solvent recycling (e.g., ethanol recovery in Pfitzinger reactions) and replacing CCl₄ with greener alternatives (e.g., ethyl acetate) in bromination. Flow chemistry approaches for radical bromination reduce reaction times from hours to minutes, enhancing throughput .
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core
Bromine vs. Methoxy Groups
- However, bromine’s electron-withdrawing nature enhances reactivity in Suzuki-Miyaura coupling, critical for further functionalization .
- Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: Bromine improves cross-coupling efficiency but may reduce solubility in polar solvents .
Aryl Group Modifications at Position 2
- In contrast, the 4-methylphenyl group in the target compound offers steric bulk without significant electronic effects .
- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): The styryl group introduces π-conjugation, improving fluorescence properties for imaging applications. The target compound’s 4-methylphenyl group prioritizes steric stabilization over optical activity .
Ester Group Modifications
- Heptyl vs. Methyl esters, as in , offer higher yields due to easier steric accessibility during synthesis .
- Functionalized Esters : The formylphenyl group in enables further derivatization (e.g., Schiff base formation), expanding pharmacological applications .
Biological Activity
Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of a heptyl chain enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its molecular formula is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 384.25 g/mol. The bromine atom in the structure increases reactivity and binding affinity to biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several key biological activities:
- Anticancer Properties : The compound has been shown to intercalate into DNA, disrupting its structure and function. This intercalation may inhibit DNA replication and transcription, leading to reduced cell proliferation in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical cell signaling pathways, contributing to its therapeutic effects. For instance, studies have demonstrated that similar compounds can inhibit carbonic anhydrase, an enzyme implicated in tumor growth .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : The initial step involves creating the quinoline framework through cyclization reactions.
- Bromination : Bromine is introduced at the 6-position of the quinoline ring.
- Alkylation : The heptyl group is added to enhance lipophilicity.
- Carboxylation : The carboxylic acid functional group is introduced at the 4-position, completing the synthesis.
This multi-step process allows for the introduction of various functional groups tailored for specific applications.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 12.5 | MCF-7 (Breast Cancer) | |
| Control (Doxorubicin) | 0.5 | MCF-7 | |
| Heptyl analogs | Varies | Various |
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carbonic Anhydrase II | 67.07 | |
| Sulfanilamide | Carbonic Anhydrase II | 93.00 |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for cancer therapy.
- Enzyme Interaction : Another study focused on the compound's interaction with carbonic anhydrase, revealing that it effectively inhibits this enzyme, which is crucial in tumor growth regulation . The findings support further exploration of this compound in targeted cancer therapies.
Q & A
Q. What are the key synthetic routes for Heptyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
- Esterification : Reaction of the carboxylic acid precursor (e.g., 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid) with heptanol under acidic catalysis (e.g., concentrated HSO) via reflux .
- Bromination : Introduction of bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in inert solvents (e.g., DCM) .
- Optimization : Key parameters include solvent polarity (e.g., ethanol for esterification), reaction time (15–17 hours for reflux), and stoichiometric ratios (excess heptanol to drive esterification). Purity is ensured via column chromatography (silica gel, petroleum ether:ethyl acetate 9:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylphenyl protons at δ 2.35 ppm, bromine’s deshielding effect on quinoline protons) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm) and C-Br bonds (~600 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 488.08558) and fragmentation patterns .
Q. How can chromatographic purification challenges be addressed for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with a non-polar solvent gradient (e.g., petroleum ether to ethyl acetate) to separate ester byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related quinoline derivatives.
Advanced Research Questions
Q. What crystallographic data reveal the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Refinement via SHELXL provides bond lengths (e.g., C-Br: ~1.90 Å) and angles (e.g., quinoline ring planarity deviation <0.02 Å) .
- Hydrogen Bonding : C-H⋯O interactions (e.g., H15A⋯O1: 2.20 Å) stabilize crystal packing along the b-axis .
- Torsional Angles : The dihedral angle between the quinoline core and 4-methylphenyl group (~25.44°) indicates steric hindrance .
Table 1 : Selected Geometric Parameters
| Parameter | Value |
|---|---|
| C-Br bond length | 1.90 Å |
| Quinoline-phenyl dihedral angle | 25.44° |
| C=O ester bond length | 1.21 Å |
Q. How does the bromine substituent influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electrophilicity : Bromine enhances electrophilic aromatic substitution (EAS) reactivity at the 6-position, enabling Suzuki couplings with boronic acids .
- Biological Interactions : The bromine atom increases lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., lactate dehydrogenase inhibition) .
- Mechanistic Studies : Radiolabeled Br analogs track biodistribution in pharmacokinetic assays .
Q. Can QSAR models predict the pharmacological potential of this compound?
- Methodological Answer :
- Descriptor Selection : Use steric (molar refractivity), electronic (Hammett σ), and lipophilic (logP) parameters derived from structural analogs .
- Validation : Cross-validate models with in vitro bioactivity data (e.g., IC against cancer cell lines) to correlate substituent effects with efficacy .
Q. What steric and electronic factors govern the reactivity of the quinoline core?
- Methodological Answer :
- Steric Effects : The 4-methylphenyl group at position 2 hinders nucleophilic attack at position 4, directing reactivity to the 6-bromo site .
- Electronic Effects : The electron-withdrawing carboxylate ester at position 4 deactivates the quinoline ring, reducing electrophilicity at position 8 .
Data Contradictions and Resolution
- Synthetic Routes : uses HSO-catalyzed esterification, while other protocols may employ DCC/DMAP coupling. Researchers must optimize based on precursor solubility and byproduct formation .
- Biological Activity : While bromine generally enhances bioactivity, conflicting reports on cytotoxicity require dose-response assays in multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
